molecular formula C12H17N3O B1479922 1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-65-0

1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479922
CAS No.: 2098010-65-0
M. Wt: 219.28 g/mol
InChI Key: ZDTVUAFPJVZMSO-UHFFFAOYSA-N
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Description

1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression by modifying chromatin structure . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to changes in gene expression.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammatory responses . Additionally, it has been observed to maintain cell viability and reduce leukocyte migration, indicating its potential anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as HDACs, by binding to their active sites and preventing their normal function . This inhibition leads to changes in gene expression and subsequent cellular effects. Additionally, it may interact with other proteins and receptors, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at temperatures below -20°C . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects and maintained cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, there may be potential toxic effects, including alterations in cellular metabolism and gene expression. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may undergo oxidation and reduction reactions, leading to the formation of metabolites that can further influence its biochemical activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence its overall efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with chromatin and influence gene expression. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-6-(oxan-4-yl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-14-5-6-15-12(14)9-11(13-15)10-3-7-16-8-4-10/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTVUAFPJVZMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.